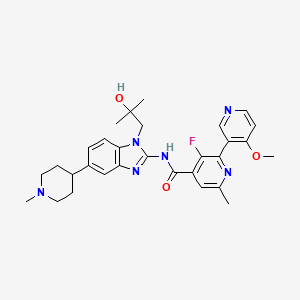

Egfr-IN-24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H35FN6O3 |

|---|---|

Molecular Weight |

546.6 g/mol |

IUPAC Name |

3-fluoro-N-[1-(2-hydroxy-2-methylpropyl)-5-(1-methylpiperidin-4-yl)benzimidazol-2-yl]-2-(4-methoxy-3-pyridinyl)-6-methylpyridine-4-carboxamide |

InChI |

InChI=1S/C30H35FN6O3/c1-18-14-21(26(31)27(33-18)22-16-32-11-8-25(22)40-5)28(38)35-29-34-23-15-20(19-9-12-36(4)13-10-19)6-7-24(23)37(29)17-30(2,3)39/h6-8,11,14-16,19,39H,9-10,12-13,17H2,1-5H3,(H,34,35,38) |

InChI Key |

RBKVODXBOOCADL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=N1)C2=C(C=CN=C2)OC)F)C(=O)NC3=NC4=C(N3CC(C)(C)O)C=CC(=C4)C5CCN(CC5)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Profile of a Novel EGFR Inhibitor: A Technical Guide

Disclaimer: Initial searches for a specific molecule designated "Egfr-IN-24" did not yield any publicly available data. Therefore, this document serves as a comprehensive technical guide using a representative novel EGFR inhibitor, hereafter referred to as EGFR-IN-A24 , to illustrate the expected inhibitor profile, selectivity, and the methodologies used for its characterization. The quantitative data presented herein is illustrative and intended to model the profile of a potent and selective EGFR inhibitor.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the biochemical and cellular activity of a next-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. The document outlines its inhibitory profile, selectivity against various kinases, and its impact on cancer cell proliferation. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to provide a thorough understanding of the inhibitor's characteristics.

Biochemical Profile of EGFR-IN-A24

The primary potency of EGFR-IN-A24 was determined through biochemical assays against wild-type (WT) EGFR and clinically relevant mutant forms. The inhibitor demonstrates significant potency against activating mutants and the T790M resistance mutation, a common mechanism of acquired resistance to first and second-generation EGFR inhibitors.

Table 1: In Vitro Inhibitory Activity of EGFR-IN-A24 against various EGFR Kinases

| Kinase Target | IC50 (nM) |

| EGFR (Wild-Type) | 15.2 |

| EGFR (L858R) | 1.8 |

| EGFR (Exon 19 Del) | 2.5 |

| EGFR (L858R/T790M) | 8.7 |

| HER2 (ErbB2) | 250.4 |

| HER4 (ErbB4) | > 1000 |

IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and are the mean of three independent experiments.

Kinase Selectivity Profile

To assess the selectivity of EGFR-IN-A24, it was screened against a panel of related and unrelated kinases. The data indicates a high degree of selectivity for EGFR over other kinases, suggesting a lower potential for off-target effects.

Table 2: Selectivity of EGFR-IN-A24 against a Panel of Kinases

| Kinase | % Inhibition at 100 nM |

| EGFR (L858R/T790M) | 95.2% |

| ABL1 | < 5% |

| SRC | 8.1% |

| VEGFR2 | 12.5% |

| FGFR1 | < 5% |

| INSR | < 5% |

The selectivity profile was determined using a radiometric kinase assay with ATP at its Km value for each respective kinase.

Cellular Activity of EGFR-IN-A24

The anti-proliferative effects of EGFR-IN-A24 were evaluated in various non-small cell lung cancer (NSCLC) cell lines harboring different EGFR mutations. The inhibitor effectively suppressed the growth of cell lines with activating and resistance mutations.

Table 3: Anti-proliferative Activity of EGFR-IN-A24 in NSCLC Cell Lines

| Cell Line | EGFR Status | GI50 (nM) |

| PC-9 | Exon 19 Del | 5.1 |

| H1975 | L858R/T790M | 12.3 |

| A549 | Wild-Type | > 5000 |

| Calu-3 | Wild-Type | > 5000 |

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% after a 72-hour incubation period.

Signaling Pathway Analysis

The mechanism of action of EGFR-IN-A24 was further investigated by examining its effect on downstream signaling pathways. Western blot analysis confirmed that the inhibitor effectively blocks the phosphorylation of EGFR and key downstream effectors such as AKT and ERK in a dose-dependent manner in the H1975 cell line.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Assay (Continuous-Read)

This assay measures the inherent potency of compounds against active forms of EGFR enzymes.[1]

-

Reagent Preparation : 10X stocks of EGFR enzymes (e.g., WT, T790M/L858R), ATP, and a Y12-Sox conjugated peptide substrate are prepared in a 1X kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[1]

-

Enzyme Pre-incubation : 5 μL of each enzyme solution is pre-incubated in a 384-well microtiter plate for 30 minutes at 27°C with 0.5 μL of serially diluted EGFR-IN-A24 in 50% DMSO.[1]

-

Reaction Initiation : Kinase reactions are initiated by adding 45 μL of the ATP/peptide substrate mix.[1]

-

Data Acquisition : The reaction progress is monitored by measuring fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes using a plate reader.[1]

-

Data Analysis : Initial reaction velocities are determined from the linear portion of the progress curves. IC50 values are calculated by plotting the initial velocity against the inhibitor concentration and fitting the data to a variable slope model using GraphPad Prism.[1]

Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines.

-

Cell Plating : Cells are seeded in 96-well plates at a density of 3,000 cells per well in growth media and allowed to adhere overnight.

-

Compound Treatment : The following day, cells are treated with a serial dilution of EGFR-IN-A24 or DMSO as a vehicle control.

-

Incubation : Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Lysis and Luminescence Measurement : After incubation, CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Luminescence is read on a plate reader.

-

Data Analysis : The luminescent signal is normalized to the vehicle control, and GI50 values are calculated using a non-linear regression model.

Western Blotting for Pathway Analysis

This method is used to detect changes in protein phosphorylation, indicating pathway inhibition.

-

Cell Culture and Treatment : H1975 cells are grown to 80% confluency and then serum-starved for 16-18 hours. Cells are then pre-treated with varying concentrations of EGFR-IN-A24 for 2 hours before stimulation with 100 ng/mL EGF for 10 minutes.

-

Cell Lysis : Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[2]

-

SDS-PAGE and Transfer : Equal amounts of protein (e.g., 25 μg) are separated on SDS-polyacrylamide gels and transferred to a PVDF membrane.[2]

-

Immunoblotting : Membranes are blocked with 5% BSA and then incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Experimental Workflow Visualization

The general workflow for profiling a novel kinase inhibitor like EGFR-IN-A24 is depicted below.

Summary

The representative data for the novel inhibitor, EGFR-IN-A24, demonstrates a profile of a highly potent and selective EGFR inhibitor. It shows significant activity against clinically important EGFR mutations, including the T790M resistance mutation, while maintaining a favorable selectivity profile against other kinases. Its potent anti-proliferative effects in mutant-EGFR cell lines and its clear mechanism of action in blocking downstream signaling pathways underscore its potential as a next-generation therapeutic agent for the treatment of EGFR-mutant cancers.

References

Egfr-IN-24 synthesis and chemical properties

An Exclusive Look into the Synthesis and Chemical Properties of a Novel EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Initial searches for a specific molecule designated "Egfr-IN-24" have not yielded public domain information regarding its synthesis, chemical properties, or biological activity. This suggests that "this compound" may be a novel compound under development, an internal project name not yet disclosed publicly, or a misnomer for another established Epidermal Growth Factor Receptor (EGFR) inhibitor.

This technical guide, therefore, will provide a comprehensive overview of the general principles and methodologies relevant to the synthesis and characterization of small molecule EGFR inhibitors, which would be applicable to a compound like "this compound" once its structure is known. We will explore the common synthetic routes, key chemical properties, and the underlying biology of EGFR inhibition, providing a foundational understanding for researchers in this field.

The Epidermal Growth Factor Receptor (EGFR): A Key Target in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Small molecule inhibitors that target the intracellular tyrosine kinase domain of EGFR have revolutionized the treatment of several cancers, particularly non-small cell lung cancer (NSCLC).[2]

The EGFR Signaling Pathway

The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive cellular processes like proliferation and survival.

Caption: A simplified diagram of the EGFR signaling pathway.

General Strategies for the Synthesis of EGFR Inhibitors

The synthesis of small molecule EGFR inhibitors is a cornerstone of medicinal chemistry. While the specific route for "this compound" is unknown, many potent inhibitors share common structural scaffolds, such as quinazoline, pyrimidine, and pyridine cores. The synthesis of these molecules often involves multi-step reaction sequences.

A Hypothetical Synthetic Workflow

Below is a generalized workflow that could be adapted for the synthesis of a novel EGFR inhibitor. This workflow is for illustrative purposes and would be tailored based on the specific chemical structure of the target molecule.

Caption: A generalized experimental workflow for the synthesis of a small molecule EGFR inhibitor.

Key Chemical Properties of EGFR Inhibitors

The efficacy and safety of an EGFR inhibitor are dictated by its chemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for the EGFR kinase domain.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in drug discovery. For EGFR inhibitors, key structural features that are often optimized include:

-

The core scaffold: This provides the basic framework for interaction with the ATP-binding pocket of the EGFR kinase domain.

-

The "hinge-binding" motif: A specific part of the molecule that forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

-

The solvent-front moiety: A portion of the molecule that extends towards the solvent-exposed region of the ATP-binding site, which can be modified to improve potency and selectivity.

-

The "warhead" group (for irreversible inhibitors): A reactive group, such as an acrylamide, that forms a covalent bond with a cysteine residue (Cys797) in the active site, leading to irreversible inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. While a specific protocol for "this compound" is not available, this section outlines the general methodologies used in the synthesis and characterization of EGFR inhibitors.

General Synthetic Procedure

A representative synthetic step, such as a Suzuki coupling to introduce a side chain, would typically involve the following:

-

Reactants and Reagents: The key intermediates (e.g., a halogenated core scaffold and a boronic acid derivative), a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., a mixture of dioxane and water).

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel or by recrystallization to yield the pure compound.

Characterization Techniques

The identity and purity of the synthesized compound are confirmed using a battery of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data Presentation

Once a novel EGFR inhibitor like "this compound" is synthesized and characterized, its biological activity is evaluated through various in vitro and in vivo assays. The data generated from these assays are typically presented in a structured format for easy comparison.

Table 1: Hypothetical Biological Activity Data for this compound

| Assay Type | Target | IC₅₀ (nM) |

| Kinase Assay | Wild-Type EGFR | Data not available |

| Kinase Assay | EGFR L858R | Data not available |

| Kinase Assay | EGFR T790M | Data not available |

| Cell Proliferation Assay | NCI-H1975 (L858R/T790M) | Data not available |

| Cell Proliferation Assay | A431 (Wild-Type EGFR) | Data not available |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Conclusion and Future Directions

The development of novel EGFR inhibitors remains a critical area of research in oncology. While specific details for "this compound" are not currently in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for understanding the synthesis and chemical properties of this important class of therapeutic agents. As more information about "this compound" becomes available, a more detailed and specific technical guide can be compiled. The scientific community eagerly awaits the disclosure of the structure and biological activity of this and other next-generation EGFR inhibitors, which hold the promise of overcoming drug resistance and improving patient outcomes.

References

Initial Studies on EGFR-IN-24 for NSCLC Treatment: An In-depth Technical Guide

Disclaimer: As of the latest available data, there is no specific therapeutic agent registered under the name "Egfr-IN-24." This guide has been constructed using Osimertinib , a well-characterized third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), as a representative molecule to illustrate the core principles and experimental data relevant to the initial studies of a novel EGFR inhibitor for Non-Small Cell Lung Cancer (NSCLC). The data and protocols presented herein are based on published preclinical studies of Osimertinib and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction

Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), leading to uncontrolled cell proliferation and survival. While first and second-generation EGFR Tyrosine Kinase Inhibitors (TKIs) have shown clinical benefit, acquired resistance, often mediated by the T790M "gatekeeper" mutation, limits their long-term efficacy.

Third-generation EGFR TKIs are designed to overcome this resistance by selectively targeting both the primary activating mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR, thereby reducing toxicity. This guide provides an in-depth overview of the preclinical evaluation of a representative third-generation EGFR inhibitor, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its initial characterization.

Mechanism of Action

The representative EGFR inhibitor, Osimertinib, is an oral, irreversible, third-generation EGFR TKI. It forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of mutant EGFR. This irreversible binding selectively inhibits the kinase activity of both EGFR-sensitizing and T790M resistance mutants at concentrations significantly lower than those required to inhibit wild-type EGFR.

The inhibition of mutant EGFR autophosphorylation blocks downstream signaling pathways critical for tumor cell growth and survival, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT pathways. This targeted inhibition leads to cell cycle arrest and apoptosis in EGFR-mutant NSCLC cells.

Signaling Pathway Diagram

Data Presentation

Table 1: In Vitro Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) values demonstrate the potency of the representative EGFR inhibitor against various NSCLC cell lines harboring different EGFR mutations.

| Cell Line | EGFR Mutation Status | Representative Inhibitor IC50 (nM) |

| PC-9 | Exon 19 Deletion | 1.78 - 2.36[1] |

| HCC827 | Exon 19 Deletion | 1.3 - 5.8[1] |

| H1975 | L858R + T790M | 85[2] |

| PC-9 (Osimertinib Resistant) | Exon 19 Del + C797S | >1000 |

Table 2: In Vivo Tumor Growth Inhibition

The in vivo efficacy was evaluated in xenograft models using NSCLC cell lines implanted in immunocompromised mice.

| Xenograft Model | EGFR Mutation | Treatment and Dose | Tumor Growth Inhibition (%) | Reference |

| PC-9 | Exon 19 Deletion | Osimertinib 10 mg/kg, once daily | Significant tumor regression | [3] |

| H1975 | L858R + T790M | Osimertinib 25 mg/kg, once daily | Significant tumor regression | [4] |

| PC-9 (Brain Metastases) | Exon 19 Deletion | Osimertinib 25 mg/kg, once daily | Sustained tumor regression | [5][6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Representative EGFR inhibitor (Osimertinib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]

-

Treat the cells with serial dilutions of the representative EGFR inhibitor for 72 hours.[7]

-

Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well.[7]

-

Incubate the plate for 1.5 hours at 37°C.[7]

-

Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[7]

-

Incubate for 15 minutes with shaking.[7]

-

Measure the absorbance at 492 nm using a microplate reader.[7]

-

Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This technique is used to detect and quantify the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

-

NSCLC cell lines

-

Representative EGFR inhibitor (Osimertinib)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the representative EGFR inhibitor at various concentrations for a specified time (e.g., 4 hours).[8]

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add chemiluminescent substrate.

-

Capture the signal using an imaging system.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Matrigel

-

Representative EGFR inhibitor (Osimertinib) formulated for oral gavage

-

Calipers

Protocol:

-

Subcutaneously inject a suspension of NSCLC cells and Matrigel into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the representative EGFR inhibitor (e.g., 10-25 mg/kg) or vehicle control daily via oral gavage.[3]

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Mandatory Visualizations

Experimental Workflow Diagram

Conclusion

The preclinical data for the representative third-generation EGFR inhibitor, Osimertinib, demonstrate its high potency and selectivity for EGFR-mutant NSCLC, including those with the T790M resistance mutation. The in vitro studies confirm its ability to inhibit key downstream signaling pathways and suppress cell proliferation at nanomolar concentrations. Furthermore, in vivo studies in xenograft models show significant and sustained tumor regression with a favorable safety profile. These initial studies provide a strong rationale for the clinical development of such targeted therapies for patients with EGFR-mutant NSCLC. This guide outlines the fundamental experimental approaches and data interpretation necessary for the early-stage evaluation of novel EGFR inhibitors.

References

- 1. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Molecular Target in EGFR-mutant Lung Cancer Treated With the Combination of Osimertinib and Pemetrexed | Anticancer Research [ar.iiarjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. MTT (Assay protocol [protocols.io]

- 8. aacrjournals.org [aacrjournals.org]

The Emergence of Third-Generation EGFR TKIs: A Technical Guide to Osimertinib

Disclaimer: Initial searches for a specific molecule designated "Egfr-IN-24" did not yield any public domain information. This technical guide will therefore focus on Osimertinib (AZD9291) , a leading and well-documented third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), as a representative example to fulfill the core requirements of this request. The data and protocols presented herein pertain to Osimertinib.

Introduction

The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene has revolutionized the treatment landscape for a subset of non-small cell lung cancer (NSCLC) patients.[1][2] First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, demonstrated significant clinical activity against tumors harboring sensitizing EGFR mutations (e.g., exon 19 deletions and L858R).[3] However, the vast majority of patients inevitably develop resistance, most commonly through the acquisition of a secondary T790M mutation in exon 20 of the EGFR gene.[4][5] This "gatekeeper" mutation sterically hinders the binding of first and second-generation inhibitors.

Third-generation EGFR TKIs were specifically designed to overcome this challenge. These inhibitors, including Osimertinib, are potent and selective for both the initial sensitizing mutations and the T790M resistance mutation, while importantly sparing wild-type (WT) EGFR, thereby reducing toxicity.[3][4][5] Osimertinib is an oral, irreversible third-generation EGFR TKI that has demonstrated significant efficacy in patients with T790M-positive NSCLC and has also been approved as a first-line treatment for EGFR-mutated NSCLC.[3][6]

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that selectively and irreversibly inhibits mutant EGFR.[4] Its mechanism of action is centered on its covalent binding to the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[4][7] This irreversible binding effectively blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[7][8]

A key feature of Osimertinib is its high potency against both sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation, while exhibiting significantly lower activity against wild-type EGFR.[3][4] This selectivity for mutant forms of EGFR is crucial for its favorable therapeutic window, leading to fewer side effects compared to earlier generation TKIs that also inhibit wild-type EGFR.[7]

Preclinical Data

The preclinical profile of Osimertinib demonstrates its potent and selective activity against EGFR mutations. In vitro studies have consistently shown that Osimertinib potently inhibits cell lines harboring sensitizing EGFR mutations and the T790M resistance mutation, with significantly higher IC50 values for wild-type EGFR.

In Vitro Potency of Osimertinib (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Osimertinib against various EGFR mutations in different cellular models.

Table 1: Osimertinib IC50 Values in Engineered Cell Lines

| Cell Line Model | EGFR Mutation | Osimertinib IC50 (nM) | Reference |

| LoVo | Exon 19 deletion | 12.92 | [4] |

| LoVo | L858R/T790M | 11.44 | [4] |

| LoVo | Wild-Type | 493.8 | [4] |

| Ba/F3 | L858R | ~12 | [9] |

| Ba/F3 | L858R/T790M | ~1 | [9] |

Table 2: Osimertinib IC50 Values in NSCLC Cell Lines

| Cell Line | EGFR Mutation | Osimertinib IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | 13 - 23 | [10][11] |

| H3255 | L858R | ~12 | [10] |

| PC-9ER | Exon 19 del + T790M | 13 - 166 | [10][11] |

| H1975 | L858R + T790M | 4.6 - 5 | [10][11] |

| Calu3 | Wild-Type | 650 | [3] |

| H2073 | Wild-Type | 461 | [3] |

Note: IC50 values can vary between studies due to different experimental conditions.

In vivo studies using xenograft models have corroborated these findings, showing that once-daily oral dosing of Osimertinib leads to significant, dose-dependent, and sustained tumor regression in mice bearing tumors with both sensitizing and T790M EGFR mutations.[3][5]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of a third-generation EGFR TKI like Osimertinib.

EGFR Kinase Inhibition Assay (Cellular Phosphorylation Assay)

This assay measures the ability of the compound to inhibit the phosphorylation of EGFR in a cellular context.

-

Cell Seeding: Seed NSCLC cells (e.g., H1975) harboring the target EGFR mutation into 384-well plates at a density of approximately 10,000 cells per well and incubate overnight.[4]

-

Compound Treatment: Add serial dilutions of Osimertinib (typically in DMSO) to the cells. Incubate for 2 hours at 37°C.[4]

-

Cell Lysis: Aspirate the medium and add lysis buffer to each well to release cellular proteins.[4]

-

ELISA-based Detection:

-

Coat high-bind 384-well plates with an EGFR capture antibody.

-

Add cell lysates to the coated plates and incubate for 2 hours.

-

Wash the plates and add a detection antibody that specifically recognizes the phosphorylated form of EGFR (e.g., anti-pEGFR Tyr1068).

-

Add a fluorogenic peroxidase substrate (e.g., QuantaBlu) and incubate.

-

Add a stop solution and measure fluorescence using a plate reader.[4]

-

-

Data Analysis: Calculate the concentration of the compound required to inhibit EGFR phosphorylation by 50% (IC50) using curve-fitting software.[4]

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay determines the effect of the compound on the proliferation and viability of cancer cells.

-

Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of Osimertinib. Include appropriate controls (e.g., DMSO vehicle). Incubate for a specified period (e.g., 72 hours).

-

Viability Measurement:

-

MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The viable cells will reduce MTT to purple formazan crystals. Solubilize the formazan with DMSO and measure the absorbance at 570 nm.

-

CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability. After a short incubation to lyse the cells and stabilize the luminescent signal, measure luminescence with a luminometer.

-

-

Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the levels of specific proteins and their phosphorylation status to confirm the on-target effect of the inhibitor.

-

Cell Treatment and Lysis: Treat cultured NSCLC cells with Osimertinib at various concentrations for a defined period. Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total EGFR, phosphorylated EGFR (pEGFR), total AKT, phosphorylated AKT (pAKT), and a loading control (e.g., actin or GAPDH).

-

Wash the membrane and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins should decrease with increasing concentrations of Osimertinib.[12]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compound in a living organism.

-

Cell Implantation: Subcutaneously inject human NSCLC cells (e.g., PC-9 or H1975) into the flank of immunocompromised mice (e.g., NSG or nude mice).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~300 mm³). Randomize mice into treatment and control groups.[1]

-

Drug Administration: Administer Osimertinib (e.g., 10 mg/kg) or a vehicle control to the mice daily via oral gavage.[1]

-

Efficacy Monitoring: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor the body weight of the mice as a measure of general toxicity.[1]

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[1]

Mechanisms of Resistance to Osimertinib

Despite the significant efficacy of Osimertinib, acquired resistance inevitably develops. The mechanisms are heterogeneous and can be broadly classified into EGFR-dependent and EGFR-independent pathways.[11]

-

EGFR-Dependent Mechanisms: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation .[13] This mutation changes the cysteine residue to which Osimertinib covalently binds, preventing its inhibitory action.[4]

-

EGFR-Independent Mechanisms: These involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common bypass tracks include the amplification of other receptor tyrosine kinases like MET and HER2 , or mutations in downstream signaling molecules such as PIK3CA , KRAS , and BRAF .[13] Additionally, tumors can undergo histologic transformation, for instance, from adenocarcinoma to small cell lung cancer (SCLC), which is inherently resistant to EGFR TKIs.[5]

Conclusion

Osimertinib exemplifies the success of structure-guided drug design in overcoming acquired resistance to targeted cancer therapies. As a third-generation EGFR TKI, its selectivity for mutant forms of EGFR, including the T790M resistance mutation, has significantly improved outcomes for patients with EGFR-mutated NSCLC. The preclinical data and methodologies outlined in this guide provide a framework for the evaluation of such targeted agents. Understanding the mechanisms of resistance to Osimertinib is now a critical area of research, paving the way for the development of fourth-generation inhibitors and combination strategies to further extend patient survival.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exposure–Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. wjpls.org [wjpls.org]

Methodological & Application

Application Notes for In Vitro Profiling of a Novel EGFR Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed protocols for the in vitro evaluation of novel epidermal growth factor receptor (EGFR) inhibitors. The methodologies described herein are designed for researchers, scientists, and drug development professionals to assess the biochemical potency, cellular activity, and mechanism of action of compounds targeting EGFR. The protocols include a biochemical kinase assay, a cell-based proliferation assay, and a Western blot analysis for target engagement. Representative data and visualizations are provided to guide the user through the experimental workflows and data interpretation.

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Aberrant EGFR activation, through overexpression or mutation, is a key driver in the pathogenesis of various human cancers, such as non-small cell lung cancer (NSCLC) and colorectal cancer.[2] Consequently, EGFR has become a well-established therapeutic target. The development of small molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of the EGFR kinase domain has led to significant clinical advances.

These application notes describe the in vitro characterization of a novel EGFR inhibitor. The provided protocols are optimized to determine its inhibitory potency against the EGFR kinase, its effect on the proliferation of cancer cell lines harboring different EGFR mutations, and its ability to suppress EGFR signaling within the cell.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated upon the binding of ligands such as epidermal growth factor (EGF). This induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, driving cell proliferation and survival.[1][2]

Quantitative Data Summary

The inhibitory activity of a compound is typically quantified by its IC50 (in biochemical assays) or EC50 (in cell-based assays) value, which represents the concentration of the inhibitor required to reduce the enzymatic activity or cellular response by 50%.

| Assay Type | Target / Cell Line | EGFR Mutation Status | Representative IC50 / EC50 (nM) |

| Biochemical Kinase Assay | Recombinant EGFR | Wild-Type (WT) | 5.2 |

| Recombinant EGFR | L858R (Activating) | 1.1 | |

| Recombinant EGFR | T790M (Resistance) | 55.8 | |

| Cell-Based Proliferation | A549 | Wild-Type (WT) | 850.3 |

| HCC827 | Exon 19 del (Activating) | 15.6 | |

| NCI-H1975 | L858R/T790M (Resistance) | 987.4 |

Table 1: Representative inhibitory activities of a novel EGFR inhibitor against various forms of EGFR and in different cancer cell lines.

Experimental Protocols

Biochemical EGFR Kinase Assay (Luminescence-Based)

This protocol measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.

Materials:

-

Recombinant human EGFR enzyme (WT, L858R, T790M variants)

-

Poly-Glu-Tyr (4:1) substrate

-

ATP

-

EGFR Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[1]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the recombinant EGFR enzyme to each well.

-

Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP. The final ATP concentration should be close to its Km for EGFR.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1]

-

Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP and, subsequently, into a luminescent signal. Incubate for 30 minutes at room temperature.[1]

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the ability of the inhibitor to prevent the growth of cancer cells that are dependent on EGFR signaling.

Materials:

-

EGFR-dependent human cancer cell lines (e.g., A549, HCC827, NCI-H1975)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Sterile, clear-bottom 96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Prepare a 2X serial dilution of the inhibitor in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for 72 hours.

-

Add 20 µL of MTS reagent (or follow the manufacturer's protocol for other viability reagents) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm (for MTS) or luminescence using a plate reader.

-

Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the EC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to directly visualize the inhibition of EGFR autophosphorylation in cells.

Materials:

-

EGFR-dependent cancer cell line (e.g., A549)

-

Serum-free culture medium

-

EGF ligand

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-pEGFR (Y1068), anti-EGFR (total), anti-Actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells (e.g., A549) in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of the EGFR inhibitor for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-pEGFR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total EGFR and a loading control (e.g., Actin) to ensure equal protein loading.

References

Application Notes and Protocols for In Vivo Animal Studies of EGFR Inhibitors

Disclaimer: No public data was found for a compound specifically named "Egfr-IN-24." The following application notes and protocols are provided as a general template for a representative small molecule Epidermal Growth Factor Receptor (EGFR) inhibitor for in vivo animal studies. The experimental parameters provided are based on published data for well-characterized EGFR inhibitors, such as Erlotinib and Gefitinib, and should be optimized for any specific inhibitor.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers. Small molecule EGFR inhibitors that target the intracellular tyrosine kinase domain are a cornerstone of targeted cancer therapy.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal studies to evaluate the efficacy of small molecule EGFR inhibitors. The protocols outlined below are intended to serve as a starting point and should be adapted based on the specific characteristics of the inhibitor, the tumor model, and the research question.

Quantitative Data Summary

The following table summarizes typical dosage and administration parameters for the well-characterized EGFR inhibitors, Erlotinib and Gefitinib, in mouse xenograft models. This data can be used as a reference for designing initial dose-finding and efficacy studies.

| Compound | Mouse Model | Tumor Cell Line | Dosage | Administration Route | Dosing Schedule | Vehicle | Efficacy Outcome |

| Erlotinib | C57BL/6 | Lewis Lung Cancer | 15, 30, 60 mg/kg | Oral Gavage | Daily for 20 days | Sodium carboxymethyl cellulose | Significant tumor growth suppression at all doses.[1] |

| Erlotinib | Athymic Nude | HCC827, PC9 (NSCLC) | 30 mg/kg | Oral Gavage | Daily | Vehicle detergent | Tumor shrinkage.[2] |

| Erlotinib | Athymic Nude | H1975 (NSCLC) | 200 mg/kg | Oral Gavage | Every other day | Vehicle detergent | Improved progression-free survival.[2] |

| Erlotinib | BALB/c Nude | BxPC-3 (Pancreatic) | 100 mg/kg | Oral Gavage | Daily for 4 weeks | 0.5% CMC-Na | Significant inhibition of tumor growth.[3] |

| Erlotinib | BALB/c Nude | SPC-A-1 (NSCLC) | 4, 12.5, 50 mg/kg | Oral Gavage | Single dose | 4% SBE-β-CD Captisol® | Dose-dependent pEGFR degradation.[4] |

| Gefitinib | Athymic Nude | H3255 (NSCLC) | 40 mg/kg | Oral Gavage | Daily, 5 days/week | Mazola corn oil | Significant decrease in tumor growth.[5] |

| Gefitinib | Athymic Nude | H3255 (NSCLC) | 200 mg/kg | Oral Gavage | Once every 5 days | Mazola corn oil | Greater tumor growth inhibition than daily treatment.[5][6] |

| Gefitinib | Nude Mice | 22B, A549 (NSCLC) | 80 mg/kg | Intraperitoneal | Daily | DMSO | Reduction in A549 tumor size.[7] |

| Gefitinib | N/A | Osteosarcoma Xenografts | 100 mg/kg | Oral Gavage | Twice daily, 5 days/week | 10% DMSO, 0.25% Carboxymethylcellulose | Did not markedly inhibit tumor growth as a single agent.[8] |

Experimental Protocols

Formulation of a Generic EGFR Inhibitor for In Vivo Administration

The choice of vehicle for formulation is critical for ensuring the solubility, stability, and bioavailability of the EGFR inhibitor. The following are examples of commonly used formulations.

3.1.1. Oral Gavage Formulation (Suspension)

-

Weigh the required amount of the EGFR inhibitor powder.

-

Prepare the vehicle solution. Common vehicles include:

-

Add a small amount of the vehicle to the inhibitor powder to create a paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to form a homogenous suspension.

-

Prepare the formulation fresh daily before administration to ensure stability.

3.1.2. Intraperitoneal Injection Formulation (Solution/Suspension)

-

Weigh the EGFR inhibitor.

-

If the inhibitor is soluble, dissolve it in a suitable solvent such as DMSO to create a stock solution.

-

Further dilute the stock solution with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. Ensure the final DMSO concentration is low (typically <10%) to minimize toxicity.

-

If the inhibitor is not fully soluble, a suspension can be prepared similarly to the oral gavage formulation, ensuring the particle size is suitable for injection.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical efficacy study using a human tumor xenograft model in immunocompromised mice.

3.2.1. Materials

-

Immunocompromised mice (e.g., Athymic Nude, NOD-SCID)

-

Human cancer cell line with known EGFR status (e.g., HCC827 for EGFR mutant, A549 for EGFR wild-type)

-

Cell culture medium and supplements

-

Matrigel (optional, can enhance tumor take rate)

-

EGFR inhibitor

-

Vehicle for formulation

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

Sterile syringes and needles for cell implantation and drug administration

3.2.2. Procedure

-

Cell Culture and Implantation:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend in sterile PBS or culture medium, with or without Matrigel (e.g., 1:1 with Matrigel).

-

Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.[5][6]

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).[2]

-

Randomize the mice into treatment and control groups with similar average tumor volumes.

-

-

Drug Administration:

-

Prepare the EGFR inhibitor formulation and the vehicle control as described in section 3.1.

-

Administer the inhibitor or vehicle to the respective groups based on the predetermined dosage, route, and schedule. For example, daily oral gavage at 50 mg/kg.

-

-

Monitoring and Endpoints:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, skin rash).

-

The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Visualizations

EGFR Signaling Pathway

Caption: EGFR signaling pathway and the point of inhibition by small molecule inhibitors.

Experimental Workflow for In Vivo Efficacy Study

Caption: Experimental workflow for a typical in vivo efficacy study of an EGFR inhibitor.

References

- 1. Chronopharmacology and Mechanism of Antitumor Effect of Erlotinib in Lewis Tumor-Bearing Mice | PLOS One [journals.plos.org]

- 2. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Modulation of erlotinib pharmacokinetics in mice by a novel cytochrome P450 3A4 inhibitor, BAS 100 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-24 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating downstream signaling cascades that regulate critical cellular processes such as proliferation, differentiation, and survival. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.

This document provides a comprehensive protocol for performing Western blot analysis to detect the phosphorylation status of EGFR (p-EGFR) in response to treatment with Egfr-IN-24, a putative EGFR inhibitor. The accurate assessment of p-EGFR levels is a critical step in characterizing the efficacy and mechanism of action of novel EGFR inhibitors. The following protocols and guidelines are intended to assist researchers in obtaining reliable and reproducible results. It is important to note that while a general protocol is provided, optimization may be necessary based on the specific characteristics of this compound and the cell lines being investigated.

Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the presumed inhibitory action of this compound.

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Workflow

The diagram below outlines the major steps involved in the Western blot protocol for analyzing p-EGFR.

Caption: Western blot workflow for p-EGFR detection.

Data Presentation

The following tables provide a structured summary of typical quantitative data and reagent concentrations used in this Western blot protocol.

Table 1: Reagent Concentrations and Volumes

| Reagent | Stock Concentration | Working Concentration/Volume |

| This compound | Varies | Titrate for optimal inhibition |

| EGF (for stimulation) | 100 µg/mL | 100 ng/mL |

| RIPA Lysis Buffer | 1X | 100-200 µL per 1x10^6 cells |

| Protease Inhibitor Cocktail | 100X | 1X |

| Phosphatase Inhibitor Cocktail | 100X | 1X |

| Laemmli Sample Buffer | 4X | 1X |

| Primary Antibody (p-EGFR) | Varies | 1:1000 in 5% BSA/TBST |

| Primary Antibody (Total EGFR) | Varies | 1:1000 in 5% BSA/TBST |

| Primary Antibody (Loading Control) | Varies | 1:1000 - 1:5000 in 5% BSA/TBST |

| Secondary Antibody (HRP-conj.) | Varies | 1:2000 - 1:10000 in 5% BSA/TBST |

Table 2: Experimental Parameters

| Parameter | Value/Range |

| Cell Seeding Density | 1-2 x 10^6 cells per 60 mm dish |

| This compound Treatment Time | 1-24 hours (optimize as needed) |

| EGF Stimulation Time | 5-15 minutes |

| Protein Loading Amount | 20-30 µg per lane |

| SDS-PAGE Gel Percentage | 8% |

| Transfer Voltage/Time | 100V for 60-90 minutes |

| Primary Antibody Incubation | Overnight at 4°C |

| Secondary Antibody Incubation | 1 hour at room temperature |

Experimental Protocols

Materials and Reagents

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Epidermal Growth Factor (EGF)

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

4X Laemmli Sample Buffer (with β-mercaptoethanol or DTT)

-

8% SDS-PAGE gels

-

Tris-Glycine-SDS Running Buffer

-

Transfer Buffer (Tris-Glycine with 20% methanol)

-

PVDF or Nitrocellulose membranes (0.45 µm)

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-EGFR (e.g., Tyr1068)

-

Rabbit anti-EGFR (total)

-

Mouse anti-β-actin or anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) Substrate

-

Chemiluminescence Imaging System

Protocol

1. Cell Culture and Treatment

-

Seed cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in 60 mm dishes and grow to 70-80% confluency.[1]

-

Serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment.

-

Treat the cells with varying concentrations of this compound for the desired duration (e.g., 1, 6, or 24 hours). Include a vehicle-only control (e.g., DMSO).

-

For positive control of EGFR phosphorylation, stimulate a set of untreated cells with 100 ng/mL EGF for 5-15 minutes at 37°C.[1]

-

For a negative control for p-EGFR, include a lane with unstimulated, untreated cells.

2. Cell Lysis

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[2][3]

-

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]

-

Transfer the supernatant (protein extract) to a new, pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

4. Sample Preparation for SDS-PAGE

-

To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[4]

-

Briefly centrifuge the samples to collect the contents at the bottom of the tube.

5. SDS-PAGE and Protein Transfer

-

Load the denatured protein samples into the wells of an 8% SDS-PAGE gel. Include a pre-stained protein ladder.

-

Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5] A typical transfer is performed at 100V for 60-90 minutes in ice-cold transfer buffer.

6. Immunoblotting

-

After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4][6] Note: For detecting phosphorylated proteins, BSA is recommended over non-fat dry milk as milk contains casein, a phosphoprotein that can increase background.[4][6]

-

Incubate the membrane with the primary antibody against p-EGFR (e.g., anti-p-EGFR Tyr1068) diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in 5% BSA/TBST (typically 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.[3]

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.[5]

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH). Alternatively, run parallel gels for the loading control.

-

For a comprehensive analysis, the membrane can also be stripped and re-probed with an antibody for total EGFR to assess the effect of this compound on total EGFR protein levels.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak p-EGFR signal | Inefficient cell stimulation. | Ensure EGF is active and used at the correct concentration and time. |

| Phosphatase activity during lysis. | Always use fresh phosphatase inhibitors in ice-cold lysis buffer. | |

| Low p-EGFR abundance. | Increase the amount of protein loaded onto the gel. | |

| Ineffective primary antibody. | Use a recommended and validated anti-p-EGFR antibody. Check the datasheet for positive control suggestions. | |

| High background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. |

| Blocking agent inappropriate. | Use 5% BSA in TBST for phosphoprotein detection.[4][6] | |

| Antibody concentration too high. | Titrate primary and secondary antibody concentrations. | |

| Insufficient washing. | Increase the number and duration of wash steps. | |

| Non-specific bands | Antibody cross-reactivity. | Use a more specific primary antibody. |

| Protein degradation. | Ensure protease inhibitors are added to the lysis buffer and samples are kept cold. | |

| Uneven bands ("smiling") | Gel running too fast/hot. | Run the gel at a lower voltage in a cold room or on ice. |

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Multisite EGFR phosphorylation is regulated by adaptor protein abundances and dimer lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying EGFR T790M Resistance Mutation with EGFRi-T790M

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2] This "gatekeeper" mutation enhances the ATP binding affinity of the kinase domain, reducing the efficacy of competitive inhibitors.[3] Third-generation EGFR inhibitors are designed to selectively target this resistant form of EGFR while sparing the wild-type (WT) receptor, thereby minimizing off-target toxicities.

This document provides detailed application notes and protocols for utilizing EGFRi-T790M , a representative potent and selective third-generation EGFR inhibitor, for studying the EGFR T790M resistance mutation. EGFRi-T790M serves as a crucial tool for investigating the biochemical and cellular consequences of T790M-mediated resistance and for the preclinical evaluation of novel therapeutic strategies.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of EGFRi-T790M

| Kinase Target | IC₅₀ (nM) |

| EGFR (L858R/T790M) | 1 |

| EGFR (exon 19 del/T790M) | 1 |

| EGFR (WT) | 25 |

| HER2 | >1000 |

| KDR | >1000 |

| Src | >1000 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is representative of typical third-generation EGFR inhibitors.

Table 2: Cellular Activity of EGFRi-T790M in NSCLC Cell Lines

| Cell Line | EGFR Status | GI₅₀ (nM) |

| NCI-H1975 | L858R/T790M | 10 |

| PC-9 | exon 19 del | 8 |

| A549 | WT | >5000 |

GI₅₀ values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Experimental Protocols

Cell Viability Assay (AlamarBlue Method)

This protocol determines the dose-dependent effect of EGFRi-T790M on the viability of cancer cell lines.

Materials:

-

NSCLC cell lines (e.g., NCI-H1975, PC-9, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

EGFRi-T790M stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

AlamarBlue™ cell viability reagent

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of EGFRi-T790M in complete medium. A typical concentration range would be 0.1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the diluted EGFRi-T790M or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of AlamarBlue™ reagent to each well and incubate for 4-6 hours.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.[4]

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI₅₀ value.

Western Blot Analysis of EGFR Signaling Pathway

This protocol assesses the effect of EGFRi-T790M on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

-

NSCLC cell lines

-

EGFRi-T790M

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-EGFR (Tyr1068)

-

Total EGFR

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of EGFRi-T790M for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: EGFR Signaling Pathway and Inhibition by EGFRi-T790M.

Caption: Western Blot Experimental Workflow.

Caption: Logic of 3rd-Gen EGFR Inhibitor Action.

References

- 1. T790M Correlates with Longer Progression-free Survival in Non-small Cell Lung Carcinomas Harboring EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal growth factor receptor T790M mutation-positive metastatic non-small-cell lung cancer: focus on osimertinib (AZD9291) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application of EGFR Inhibitors in Patient-Derived Xenograft (PDX) Models: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have become a cornerstone of preclinical cancer research. These models are prized for their ability to retain the histological and genetic characteristics of the original human tumor, offering a more predictive platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[1][2][3][4][5] This is particularly relevant for targeted therapies like Epidermal Growth Factor Receptor (EGFR) inhibitors, which are designed to act on specific molecular alterations within a tumor. This document provides a comprehensive overview of the application of EGFR inhibitors in PDX models, complete with detailed protocols, data interpretation guidelines, and visual representations of key concepts.

EGFR is a critical signaling protein that, when mutated or overexpressed, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC).[2][6] EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutant cancers, but challenges such as acquired resistance remain.[2][6][7] PDX models serve as an invaluable tool to study the efficacy of new EGFR inhibitors, understand resistance mechanisms, and develop novel combination therapies.[1][5][8]

Core Applications of EGFR Inhibitors in PDX Models

The use of EGFR inhibitors in PDX models primarily revolves around three key areas of investigation:

-

Efficacy Testing: Evaluating the anti-tumor activity of novel or existing EGFR inhibitors in a biologically relevant in vivo setting that mirrors human tumor heterogeneity.

-

Biomarker Discovery: Identifying genetic or protein expression signatures that correlate with response or resistance to specific EGFR inhibitors.

-

Mechanism of Resistance Studies: Investigating the molecular changes that occur in tumors as they develop resistance to EGFR inhibitor treatment and testing strategies to overcome this resistance.[1][8]

Experimental Protocols

Establishment of Patient-Derived Xenograft Models

A critical first step is the successful engraftment and propagation of patient tumor tissue in immunodeficient mice.

Materials:

-

Fresh human tumor tissue obtained from surgical resection or biopsy

-

Immunodeficient mice (e.g., NOD/SCID, SCID hairless outbred (SHO))[1]

-

Sterile surgical instruments

-

Matrigel (optional)

-

Anesthesia and analgesics for mice

-

Calipers for tumor measurement

Protocol:

-

Tumor Tissue Preparation:

-

Collect fresh tumor tissue in a sterile container with transport medium (e.g., RPMI-1640) on ice.

-

In a sterile biosafety cabinet, wash the tissue with cold phosphate-buffered saline (PBS) to remove any blood clots or necrotic tissue.

-

Mince the tumor into small fragments (approximately 2-3 mm³).

-

-

Implantation:

-

Anesthetize the immunodeficient mouse.

-

Make a small incision in the skin on the flank of the mouse.

-

Create a subcutaneous pocket using blunt dissection.

-

(Optional) Mix the tumor fragments with Matrigel to support initial growth.

-

Implant one to two tumor fragments into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

-

Monitoring and Passaging:

-

Monitor the mice regularly for tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).

-

Once a tumor reaches a substantial size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.[1]

-

The harvested tumor can be serially passaged into new cohorts of mice for expansion of the PDX model.[1]

-

Efficacy Studies of EGFR Inhibitors in Established PDX Models

Once a PDX model is established and expanded, it can be used for preclinical drug efficacy studies.

Materials:

-

Established PDX-bearing mice with tumors of a specified size (e.g., 150-250 mm³)

-

EGFR inhibitor (e.g., Osimertinib, Gefitinib) formulated for in vivo administration

-

Vehicle control

-

Dosing equipment (e.g., oral gavage needles, syringes)

-

Calipers for tumor measurement

-

Scale for monitoring mouse body weight

Protocol:

-

Study Initiation:

-

Once tumors in the PDX-bearing mice reach the desired volume (e.g., 150-250 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[9]

-

-

Drug Administration:

-

Administer the EGFR inhibitor and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage). Dosing will be drug-specific (e.g., 25 mg/kg per day for osimertinib or gefitinib).[1]

-

-

Monitoring and Data Collection:

-

Measure tumor volume and mouse body weight 2-3 times per week.

-

Monitor the mice for any signs of toxicity.

-

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

-

-

Data Analysis:

-

Calculate the average tumor volume for each group over time.

-

Determine the tumor growth inhibition (TGI) for the treatment groups relative to the control group.

-

Assess statistical significance between the treatment and control groups.

-

Data Presentation

Quantitative data from efficacy studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Efficacy of EGFR Inhibitors in EGFR-Mutant NSCLC PDX Models

| PDX Model | EGFR Mutation | Treatment Group | Dose and Schedule | Mean Tumor Volume Change from Baseline (%) at Day 21 | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |

| PDX-001 | Exon 19 Deletion | Vehicle | - | +150 | - | - |

| Osimertinib | 25 mg/kg, daily | -60 | 140 | <0.01 | ||

| Gefitinib | 25 mg/kg, daily | -45 | 130 | <0.01 | ||

| PDX-002 | L858R | Vehicle | - | +180 | - | - |

| Osimertinib | 25 mg/kg, daily | -75 | 142 | <0.001 | ||

| Gefitinib | 25 mg/kg, daily | -55 | 131 | <0.01 | ||

| PDX-003 | Exon 20 Insertion | Vehicle | - | +200 | - | - |

| Mobocertinib | 40 mg/kg, daily | -30 | 115 | <0.05 |

Note: The data presented in this table is illustrative and based on typical outcomes reported in the literature. Actual results will vary depending on the specific PDX model and experimental conditions.

Visualization of Key Concepts